1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide
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Overview
Description
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide can be compared with similar compounds, such as:
1-benzylpyrrolidine-3-carboxamide: Lacks the N,3-dimethyl substitution, which may affect its reactivity and biological activity.
N,3-dimethylpyrrolidine-3-carboxamide: Lacks the benzyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-N,3-dimethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(13(17)15-2)8-9-16(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBZHJAYUBTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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